RNase L Activation Potency: ~10,000-Fold Superiority Over a Known Small-Molecule Activator
The target compound activates 2-5A-dependent ribonuclease L (RNase L) with an IC50 of 2.30 nM, measured by inhibition of protein synthesis in mouse L cell extracts [1]. This potency is approximately 10,000-fold greater than that of the structurally distinct small-molecule RNase L activator RNase L-IN-2, which exhibits an EC50 of 22,000 nM (22 μM) . Although these data derive from different assay formats (protein synthesis inhibition vs. FRET RNA probe cleavage) and represent a cross-study comparison, the magnitude of the potency difference—four orders of magnitude—is striking and positions the target compound among the most potent known small-molecule modulators of RNase L activity.
| Evidence Dimension | RNase L activation potency (IC50 / EC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (protein synthesis inhibition in mouse L cell extracts) |
| Comparator Or Baseline | RNase L-IN-2 (CAS 357618-26-9): EC50 = 22,000 nM (FRET RNA probe cleavage assay) |
| Quantified Difference | Target compound is approximately 9,565-fold more potent than RNase L-IN-2. |
| Conditions | Target compound: Mouse L cell extract, inhibition of protein synthesis readout [1]. RNase L-IN-2: Human recombinant RNase L, FRET RNA probe cleavage assay . |
Why This Matters
For researchers developing antiviral agents targeting the interferon-regulated RNase L pathway, this compound offers a potency advantage of four orders of magnitude over a comparator small-molecule activator, enabling experiments at substantially lower concentrations and potentially reducing off-target effects associated with high-dose compound exposure.
- [1] BindingDB Entry BDBM51989. Affinity Data for 2-5A-dependent ribonuclease (RNase L, Mus musculus). IC50 = 2.30 nM. Assay: Activation of RNase L measured by concentration required for 50% inhibition of protein synthesis in mouse L cell extracts. View Source
